
(4-Methoxyphenyl)(phenyl)methanol
Overview
Description
(4-Methoxyphenyl)(phenyl)methanol, also known as p-Anisyldiphenylmethanol (synonyms: (4-methoxyphenyl)diphenylmethanol, 4-methoxytrityl alcohol), is a secondary alcohol with the molecular formula C₂₀H₁₈O₂ (inferred from structural analogs in and ). It consists of a central methanol group bonded to two phenyl rings, one of which is substituted with a para-methoxy group (-OCH₃). This compound is notable for its applications in organic synthesis, particularly as a precursor in the preparation of trityl-protecting groups and chiral catalysts .
Key properties include:
- Polarity: The methoxy group enhances polarity compared to non-substituted analogs like diphenylmethanol.
- Reactivity: The electron-donating methoxy group influences nucleophilic substitution and oxidation reactions.
- Spectral Data: NMR and HR-MS data for similar compounds (e.g., bis(4-methoxyphenyl)methanol) suggest characteristic signals for aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
Mechanism of Action
Target of Action
4-Methoxybenzhydrol, also known as (4-Methoxyphenyl)(phenyl)methanol, is a chemical compound with the formula C14H14O2 The primary targets of this compound are currently not well-documented in the literature
Mode of Action
It is known that the compound can be synthesized from anisole and substituted benzaldehydes in the presence of a salen metal catalyst at high temperature and pressure . The exact interaction of 4-Methoxybenzhydrol with its targets and the resulting changes are subjects of ongoing research.
Biological Activity
(4-Methoxyphenyl)(phenyl)methanol, also known as bisthis compound, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its antioxidant and anticancer properties, synthesizing relevant data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.38 g/mol. The compound features a methoxy group attached to a phenyl ring, contributing to its biological activity.
Antioxidant Activity
Several studies have demonstrated the antioxidant properties of derivatives containing the 4-methoxyphenyl moiety. For instance, compounds with similar structures have shown significant radical scavenging activity, often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Table 1: Antioxidant Activity of Related Compounds
The results indicate that compounds with the 4-methoxyphenyl group exhibit superior antioxidant capabilities compared to standard antioxidants like ascorbic acid.
Anticancer Activity
The anticancer potential of this compound has been explored primarily through in vitro studies against various cancer cell lines. Notably, it has been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC50 Value (μM) | % Viability Reduction | Reference |
---|---|---|---|
U-87 (glioblastoma) | 15.5 | 43.7 ± 7.4 | |
MDA-MB-231 (breast cancer) | 25.0 | 46.2 ± 5.0 |
These findings suggest that the compound exhibits selective cytotoxicity, with greater efficacy against glioblastoma cells compared to breast cancer cells.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its antioxidant properties contribute to its anticancer activity by reducing oxidative stress within cells, thereby influencing apoptotic pathways.
Case Studies
A study published in MDPI highlighted the synthesis of various derivatives of this compound and their biological evaluations. The most promising derivatives showed enhanced activity compared to the parent compound, indicating that structural modifications can lead to improved biological efficacy .
In another case study focused on quinoxaline derivatives, a compound structurally related to this compound exhibited significant inhibition against dengue virus replication, showcasing the versatility of this chemical framework in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Methoxyphenyl)(phenyl)methanol in laboratory settings?
- Methodological Answer: The compound is typically synthesized via reduction of the corresponding ketone, (4-Methoxyphenyl)(phenyl)methanone. Key methods include:
- Chemical Reduction: Use of sodium borohydride (NaBH₄) in ethanol at 0°C to room temperature, yielding the alcohol with 85–92% efficiency .
- Catalytic Hydrogenation: Palladium on carbon (Pd/C) under H₂ atmosphere in ethyl acetate, achieving ~78% yield .
- Biocatalytic Reduction: Enantioselective reduction using Daucus carota cells in aqueous media (pH 7.0, 30°C), producing the (S)-enantiomer with >90% enantiomeric excess (ee) .
Table 1: Synthetic Methods Comparison
Method | Reagents/Conditions | Yield | Selectivity |
---|---|---|---|
NaBH₄ Reduction | EtOH, 0°C to RT | 85–92% | Racemic |
Pd/C Hydrogenation | H₂, EtOAc, RT | ~78% | Racemic |
Biocatalysis | D. carota cells, pH 7.0 | 65% | (S)-enantiomer |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ ~3.8 ppm, singlet), and benzylic alcohol proton (δ ~5.2 ppm, singlet). Acetylation shifts the hydroxyl proton signal; the acetate derivative shows an acetyl methyl group at δ 2.1 ppm and benzylic proton at δ 5.8 ppm .
- ¹³C NMR: Methoxy carbon (δ ~55 ppm), alcohol-bearing carbon (δ ~70 ppm), and aromatic carbons (δ 110–160 ppm) .
- IR Spectroscopy: O–H stretch (~3300 cm⁻¹), C–O stretch (~1250 cm⁻¹), and aromatic C–H bends (~830 cm⁻¹) .
- Mass Spectrometry: HRMS confirms molecular ion peaks (e.g., m/z 228.1150 for C₁₄H₁₄O₂) .
Q. What are the solubility and stability considerations for handling this compound?
- Methodological Answer:
- Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or dichloromethane. Limited water solubility (<1 mg/mL) necessitates solvent optimization for reactions .
- Stability: Sensitive to oxidation; store under inert gas (N₂/Ar) at 2–8°C. Degrades under acidic/basic conditions (e.g., ether cleavage at pH < 2 or >10) .
Advanced Research Questions
Q. What catalytic methodologies enable functionalization of this compound?
- Methodological Answer:
- Iodine-Catalyzed Cyclization: Reacts with indoles under iodine catalysis (5 mol%) in DCM at 25°C, forming xanthene derivatives with 99% yield .
- Oxidation to Ketone: Chromium trioxide (CrO₃) in acetic acid converts the alcohol to (4-Methoxyphenyl)(phenyl)methanone, a precursor for cross-coupling reactions .
- Esterification: Acetic anhydride/pyridine acetylates the hydroxyl group, confirmed by ¹H NMR δ 2.1 ppm (acetyl methyl) .
Q. How is enantioselective synthesis achieved using biocatalytic approaches?
- Methodological Answer:
- Plant Cell Biocatalysts: Daucus carota cells reduce prochiral ketones enantioselectively. Optimized conditions (pH 7.0, 30°C, substrate <50 mM) yield (S)-alcohol with >90% ee .
- Microbial Reductases: Saccharomyces cerevisiae enzymes show variable selectivity (50–80% ee), requiring strain screening for desired enantiomers .
Table 2: Biocatalytic Performance
Biocatalyst | Substrate Concentration | ee (%) | Yield |
---|---|---|---|
D. carota cells | 50 mM | >90 | 65% |
S. cerevisiae reductase | 30 mM | 70 | 55% |
Q. What computational tools predict the reactivity of this compound?
- Methodological Answer:
- DFT Calculations: B3LYP/6-31G* level analysis reveals electron density distribution, highlighting the methoxy group’s electron-donating effect on the aromatic ring .
- Molecular Docking: Predicts binding affinity with enzymes (e.g., alcohol dehydrogenases), guiding biocatalyst design .
- Solvent Modeling: Molecular dynamics simulations show preferential solvation in ethanol-water mixtures, critical for reaction optimization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Bis(aryl)methanols
a) Bis(4-methoxyphenyl)methanol
- Structure: Two para-methoxyphenyl groups attached to the methanol carbon.
- Key Differences: Increased polarity and reactivity compared to (4-methoxyphenyl)(phenyl)methanol due to the second methoxy group.
- Reactivity: Demonstrates high reactivity in iodine-catalyzed reactions (99% yield in xanthene synthesis), whereas diphenylmethanol is unreactive under the same conditions .
- Applications: Used in synthesizing heterocyclic systems and as a precursor for chiral triarylmethanol derivatives .
b) Benzofuran-2-yl(4-methoxyphenyl)methanol
- Structure : Replaces one phenyl group with a benzofuran moiety.
- Reactivity : Reacts efficiently in xanthene synthesis (92–98% yields), suggesting that electron-rich aryl groups enhance catalytic activity .
Derivatives with Varying Substituents
a) [4-Methoxy-2-(1-phenylethenyl)phenyl]methanol (3h)
- Structure : Contains a styrenyl (ethenylphenyl) substituent on the aromatic ring.
- Spectral Data : Distinct ¹H NMR signals for ethenyl protons (δ 5.2–5.8 ppm) and deshielded aromatic protons (δ 7.0–7.4 ppm) .
b) (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol
- Structure : Additional methyl group on the aromatic ring.
- Key Differences : The methyl group enhances lipophilicity (logP ~3.5 estimated) compared to the parent compound.
- Applications: Potential use in hydrophobic drug delivery systems .
Functional Group Analogs
a) (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride
- Structure : Replaces the hydroxyl group with an amine (-NH₂).
- Key Differences : The amine group enables salt formation (e.g., hydrochloride) and participation in Schiff base reactions.
- Solubility : Moderately soluble in chloroform and DMSO, unlike the alcohol, which is more polar .
b) 2-(4-Methoxyphenyl)-1-phenylethanol
- Structure: Ethanol chain replaces the methanol group.
- Key Differences : The longer chain increases flexibility and boiling point (estimated 300–320°C).
- Applications : Used in fragrance formulations due to its aromatic profile .
Data Tables
Table 1: Structural and Physical Properties
Compound | Molecular Formula | Key Substituents | Reactivity (Yield%) | LogP (Estimated) |
---|---|---|---|---|
This compound | C₂₀H₁₈O₂ | 4-OCH₃, Ph | Moderate | ~3.0 |
Bis(4-methoxyphenyl)methanol | C₁₅H₁₆O₃ | 4-OCH₃ (×2) | High (99%) | ~2.5 |
Benzofuran-2-yl(4-methoxyphenyl)methanol | C₁₇H₁₄O₃ | Benzofuran, 4-OCH₃ | High (92–98%) | ~3.2 |
2-(4-Methoxyphenyl)-1-phenylethanol | C₁₅H₁₆O₂ | Ethanol chain | Low | ~3.8 |
Table 2: NMR Chemical Shifts (δ, ppm)
Compound | Aromatic Protons | Methoxy Protons | Hydroxyl Proton |
---|---|---|---|
This compound | 6.8–7.4 | 3.78 | 2.1 (broad) |
Bis(4-methoxyphenyl)methanol | 6.6–7.2 | 3.80 | 2.0 (broad) |
4-Methoxy-2-methylphenylmethanol | 6.7–7.3 | 3.76, 2.35 (CH₃) | 2.2 (broad) |
Key Findings and Implications
- Electronic Effects : Methoxy groups enhance reactivity in catalytic reactions (e.g., xanthene synthesis) by donating electrons to the aromatic ring .
- Biological Relevance : Hydroxylation of methoxy groups (e.g., in methoxychlor metabolites) significantly alters estrogenic potency, emphasizing the importance of metabolic pathways .
- Structural Flexibility : Derivatives with alkyl or ethenyl groups (e.g., 3h, 19) exhibit tailored physicochemical properties for applications in drug design and material science .
Properties
IUPAC Name |
(4-methoxyphenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGZWXVLBIZFKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903232 | |
Record name | NoName_3861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720-44-5 | |
Record name | 4-Methoxybenzhydrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=720-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzhydryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 720-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxybenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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